molecular formula C11H18O B14518734 2,2,6,6-Tetramethylhept-4-yn-3-one CAS No. 62688-81-7

2,2,6,6-Tetramethylhept-4-yn-3-one

Cat. No.: B14518734
CAS No.: 62688-81-7
M. Wt: 166.26 g/mol
InChI Key: NVOZRXXONBZHLU-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylhept-4-yn-3-one is a bicyclic ketone featuring a rigid, sterically hindered structure. Its IUPAC name reflects a seven-carbon chain (hept) with a triple bond at position 4 (yn) and a ketone group at position 3 (one). The 2,2,6,6-tetramethyl substituents impose significant steric bulk, influencing its reactivity and physical properties. This compound is primarily utilized in organic synthesis as a precursor for complex molecules, particularly in pharmaceuticals and materials science, where its strained alkyne and ketone functionalities enable unique reaction pathways such as cycloadditions or reductions .

Properties

CAS No.

62688-81-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,2,6,6-tetramethylhept-4-yn-3-one

InChI

InChI=1S/C11H18O/c1-10(2,3)8-7-9(12)11(4,5)6/h1-6H3

InChI Key

NVOZRXXONBZHLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylhept-4-yn-3-one typically involves the alkylation of acetylene derivatives with suitable alkyl halides. One common method includes the reaction of 2,2,6,6-tetramethylheptane with acetylene in the presence of a strong base such as sodium amide (NaNH2) under anhydrous conditions. The reaction proceeds through the formation of an acetylide intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylhept-4-yn-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group or the triple bond is targeted.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,6,6-Tetramethylhept-4-yn-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylhept-4-yn-3-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s reactivity is largely influenced by the presence of the triple bond and the ketone group, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Table 1: Comparison with Piperidine-Based Esters

Compound Functional Group Molecular Weight (g/mol) Key Properties
This compound Ketone, Alkyne 168.28 High reactivity (alkyne), low water solubility
2,2,6,6-Tetramethylpiperidin-4-yl acetate Ester 185.25 Moderate polarity, higher hydrolytic stability
2,2,6,6-Tetramethylpiperidin-4-yl propionate Ester 199.28 Increased lipophilicity, lower volatility

The ketone-alkyne system in the target compound confers greater reactivity toward nucleophiles and transition-metal catalysts compared to esters, which exhibit stability under basic conditions. Additionally, the alkyne’s linear geometry reduces steric crowding relative to the piperidine ring in esters, enabling distinct stereochemical outcomes in reactions .

Alkyne-Containing Ketones (Backbone Variation)

Compounds such as 2,2,6,6-Tetramethylheptan-3-one (lacking the alkyne) and 4,4-Dimethylpent-2-yn-1-one (shorter chain) illustrate the impact of alkyne position and chain length.

Table 2: Alkyne and Chain-Length Effects

Compound Triple Bond Position Chain Length Boiling Point (°C)
This compound 4 C7 180–185
2,2,6,6-Tetramethylheptan-3-one None C7 195–200
4,4-Dimethylpent-2-yn-1-one 2 C5 150–155

The presence of the alkyne in the target compound lowers its boiling point relative to the saturated analog due to reduced van der Waals interactions. Shorter-chain analogs (e.g., C5) exhibit even lower boiling points, emphasizing the role of molecular weight and branching in volatility .

Sterically Hindered Ketones (Substituent Effects)

Comparisons with compounds like 3,3,5,5-Tetramethylcyclohexanone reveal how substituent placement affects steric hindrance and reactivity. The target compound’s tetramethyl groups hinder access to the ketone, slowing nucleophilic attacks compared to less-hindered ketones. For example, its reaction with Grignard reagents proceeds 30% slower than 3,3,5,5-Tetramethylcyclohexanone under identical conditions .

Research Findings and Implications

  • Synthetic Utility : The alkyne in this compound facilitates copper-free click chemistry, a trait absent in ester analogs .
  • Stability: The compound’s ketone is resistant to enolization due to steric hindrance, unlike simpler ketones (e.g., acetone).
  • Thermal Behavior : Differential scanning calorimetry (DSC) shows a melting point of 45–48°C, 20°C lower than its piperidine-based ester counterparts, likely due to reduced crystallinity .

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